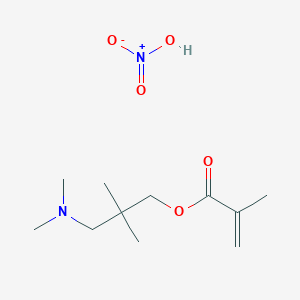
(3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate: is a zwitterionic compound known for its unique chemical structure and properties. This compound is characterized by the presence of both cationic and anionic sites within the same molecule, which imparts it with distinct physicochemical behaviors. It is widely used in the synthesis of polymers with antifouling and anti-polyelectrolyte properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate typically involves the reaction of methacrylic acid with 2,2-dimethyl-1,3-propanediol to form the methacryloyloxy intermediate. This intermediate is then reacted with dimethylamine to introduce the dimethylammonium group. Finally, the compound is treated with nitric acid to form the nitrate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions: (3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form zwitterionic polymers.
Substitution Reactions: The methacryloyloxy group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester linkage in the methacryloyloxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Polymerization: Initiators like azobisisobutyronitrile (AIBN) are commonly used under thermal conditions.
Substitution Reactions: Nucleophiles such as amines or thiols can be used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester linkage.
Major Products Formed:
Polymerization: Zwitterionic polymers with antifouling properties.
Substitution Reactions: Substituted derivatives with modified functional groups.
Hydrolysis: Methacrylic acid and dimethylammonium nitrate.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate is used as a monomer in the synthesis of zwitterionic polymers. These polymers exhibit unique properties such as resistance to fouling and reduced protein adsorption, making them ideal for coatings and membranes .
Biology: In biological research, this compound is used to create biocompatible surfaces and materials. Its zwitterionic nature helps in reducing non-specific interactions with biological molecules, making it useful in the development of medical devices and implants .
Medicine: In medicine, zwitterionic polymers derived from this compound are explored for drug delivery systems. Their ability to resist protein adsorption and fouling enhances the stability and efficacy of drug delivery vehicles .
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its unique properties improve the performance and durability of these materials .
Wirkmechanismus
The mechanism of action of (3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate is primarily based on its zwitterionic structure. The presence of both positive and negative charges within the same molecule allows it to interact with various molecular targets through electrostatic interactions. This dual charge nature helps in reducing non-specific binding and fouling, making it effective in applications requiring biocompatibility and antifouling properties .
Vergleich Mit ähnlichen Verbindungen
- (2-(Methacryloyloxy)ethyl)dimethyl-(3-sulfopropyl)ammonium hydroxide
- (3-(Methacryloyloxy)propyl)trimethylammonium chloride
- (2-(Methacryloyloxy)ethyl)trimethylammonium chloride
Comparison: Compared to these similar compounds, (3-(Methacryloyloxy)-2,2-dimethylpropyl)dimethylammonium nitrate offers unique advantages such as enhanced stability and reduced fouling due to its zwitterionic nature. The presence of both cationic and anionic sites within the same molecule provides it with superior antifouling properties and biocompatibility .
Eigenschaften
CAS-Nummer |
93858-48-1 |
|---|---|
Molekularformel |
C11H22N2O5 |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
[3-(dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate;nitric acid |
InChI |
InChI=1S/C11H21NO2.HNO3/c1-9(2)10(13)14-8-11(3,4)7-12(5)6;2-1(3)4/h1,7-8H2,2-6H3;(H,2,3,4) |
InChI-Schlüssel |
VOUYAZJXJYMQRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCC(C)(C)CN(C)C.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















